molecular formula C26H20N6O4S B10876977 N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 889948-57-6

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10876977
CAS No.: 889948-57-6
M. Wt: 512.5 g/mol
InChI Key: IBTIAJHKBFDPGF-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of the Quinoline Moiety: The quinoline group is introduced through a nucleophilic substitution reaction, often using quinoline derivatives and suitable leaving groups.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is typically added via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the triazole-quinoline intermediate with the nitrophenyl group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline and triazole moieties are known to interact with biological macromolecules, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(4-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(4-methoxy-2-nitrophenyl)-2-{[4-phenyl-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline and triazole moieties provides a distinctive profile that can be exploited for specific scientific and industrial applications.

This compound’s unique structure and properties make it a valuable subject of study in various fields, offering potential for new discoveries and applications.

Properties

CAS No.

889948-57-6

Molecular Formula

C26H20N6O4S

Molecular Weight

512.5 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[(4-phenyl-5-quinolin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C26H20N6O4S/c1-36-19-12-14-21(23(15-19)32(34)35)28-24(33)16-37-26-30-29-25(31(26)18-8-3-2-4-9-18)22-13-11-17-7-5-6-10-20(17)27-22/h2-15H,16H2,1H3,(H,28,33)

InChI Key

IBTIAJHKBFDPGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=NC5=CC=CC=C5C=C4)[N+](=O)[O-]

Origin of Product

United States

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